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molecular formula C14H17NO2 B8560707 1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole

1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B8560707
M. Wt: 231.29 g/mol
InChI Key: QKPNUBFELROWPP-UHFFFAOYSA-N
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Patent
US07465730B2

Procedure details

Utilizing the general procedure outlined in EXAMPLE 1, 1-(2,4-dimethoxyphenyl)-2,5-dimethylpyrrole (2.31 g, 10 mmol), acetic anhydride (5 mL), and hydriodic acid (0.13 mL, 1.7 mmol) reacted to give 3-acetyl-1-(2,4dimethoxyphenyl)-2,5-dimethylpyrrole as a tan solid: 1H NMR (CDCl3, 500 MHz) δ 7.02 (dd, 1H), 6.59 (d, 1H), 6.55 (dd, 1H), 6.32 (s, 1H), 3.90 (s, 3H), 3.76 (s, 3H), 2.42 (s, 3H), 2.25 (s, 3H), 1.93 (s, 3H); MS (ESI) 274 (M+H)+.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[N:11]1[C:15]([CH3:16])=[CH:14][CH:13]=[C:12]1[CH3:17].[C:18](OC(=O)C)(=[O:20])[CH3:19].I>>[C:18]([C:13]1[CH:14]=[C:15]([CH3:16])[N:11]([C:4]2[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[CH:8][C:3]=2[O:2][CH3:1])[C:12]=1[CH3:17])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)N1C(=CC=C1C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.13 mL
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N(C(=C1)C)C1=C(C=C(C=C1)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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